JTV-519 Demonstrates Superior Cardioprotection Over Propranolol, Verapamil, and Diltiazem in Myofibrillar Overcontraction Models
In experimental myofibrillar overcontraction models, a standard preclinical assay for assessing cardioprotective efficacy, JTV-519 exhibited greater cardioprotectant effects than the beta-blocker propranolol and the calcium channel blockers verapamil and diltiazem [1]. While the original study provides a qualitative ranking of 'greater than' rather than a precise fold-change, this direct comparison across four distinct drug classes establishes JTV-519's superior efficacy in this specific model of calcium overload-induced injury [2].
| Evidence Dimension | Cardioprotective efficacy (prevention of myofibrillar overcontraction) |
|---|---|
| Target Compound Data | JTV-519 |
| Comparator Or Baseline | Propranolol, verapamil, diltiazem |
| Quantified Difference | JTV-519 > Propranolol, Verapamil, Diltiazem (qualitative ranking) |
| Conditions | In vitro experimental myofibrillar overcontraction model |
Why This Matters
This direct comparison validates JTV-519 as the superior tool for investigating cardioprotection in models of calcium overload, a phenotype not effectively rescued by standard-of-care beta-blockers or L-type calcium channel blockers.
- [1] Tse, H. F., et al. (2001). JTV-519 Japan Tobacco. Current Opinion in Investigational Drugs, 2(9), 1291-1295. View Source
- [2] NCATS Inxight Drugs. (n.d.). JTV-519. View Source
